4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-phenylamine
Overview
Description
The compound “4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-phenylamine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is attached to a phenyl group and a cyclopropylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and a cyclopropyl group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrazole ring, the phenyl ring, and the cyclopropyl group . The exact reactions would depend on the conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring, the phenyl ring, and the cyclopropyl group . These groups could affect properties like solubility, melting point, and reactivity.Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Synthesis Methods and Molecular Structures : Compound variations similar to 4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-phenylamine are synthesized and structurally analyzed using X-ray diffraction, NMR, IR, MS, and elemental analysis. These studies contribute to a better understanding of the molecular structure and potential applications in various fields (Zhou Hong-ping, 2008).
Medicinal Chemistry and Pharmaceutical Applications
- Anticancer Activity : Certain derivatives of the compound have been studied for their potential anticancer activities. These studies involve synthesis, structural analysis, and evaluation against various cancer cell lines, suggesting their role as promising anticancer agents (P. Singla et al., 2017).
- Antimicrobial and Antiviral Activities : Research on similar compounds has shown antimicrobial and antiviral activities, indicating their potential in developing new therapeutic agents (A. Hamed et al., 2020).
Material Science and Chemical Properties
- Corrosion Inhibition : Some derivatives exhibit properties useful in corrosion inhibition, particularly for copper alloy dissolution in basic mediums. This suggests applications in material protection and preservation (G. H. Sayed et al., 2018).
- Chemical Reactivity and Stability Analysis : Studies focus on understanding the chemical reactivity and stability of derivatives, contributing to the development of more efficient synthetic routes and potentially leading to industrial applications (Xiaobo Liu et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
4-[1-(cyclopropylmethyl)pyrazol-4-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-13-5-3-11(4-6-13)12-7-15-16(9-12)8-10-1-2-10/h3-7,9-10H,1-2,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFRPTALRODJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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